Product packaging for Boc-Thr(Fmoc-Ile)-OH(Cat. No.:)

Boc-Thr(Fmoc-Ile)-OH

Cat. No.: B12512888
M. Wt: 554.6 g/mol
InChI Key: DVXQNNYVNXVLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Peptide Chemistry and Peptidomimetics

Peptide chemistry focuses on the synthesis of peptides, which are short chains of amino acids linked by peptide (amide) bonds. These molecules play crucial roles in a vast array of biological functions. Peptidomimetics, on the other hand, are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or oral bioavailability.

The synthesis of both peptides and peptidomimetics often employs a technique known as Solid-Phase Peptide Synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. Two of the most common strategies in SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which refer to the type of protecting group used for the N-terminus of the amino acids. iris-biotech.deamericanpeptidesociety.org Boc-Thr(Fmoc-Ile)-OH is a unique reagent that incorporates protecting groups relevant to both strategies, highlighting its specialized application within this field. nbinno.com

Significance as an Isoacyl Dipeptide Building Block in Complex Molecular Architectures

This compound is classified as an isoacyl dipeptide. advancedchemtech.com Its significance lies in its ability to mitigate the problem of peptide chain aggregation during SPPS. chemimpex.com Difficult peptide sequences, particularly those rich in hydrophobic amino acids, have a tendency to fold and form intermolecular hydrogen bonds, leading to aggregation on the solid support. This aggregation can hinder subsequent coupling reactions, resulting in lower yields and purity of the final product.

The innovative solution offered by this compound and other isoacyl dipeptides is the temporary introduction of a depsipeptide bond (an ester bond) into the peptide backbone in place of the more rigid amide bond. This is achieved by linking the isoleucine residue to the side-chain hydroxyl group of the threonine. This structural modification disrupts the hydrogen bonding patterns that lead to aggregation, thereby maintaining the solubility and reactivity of the growing peptide chain.

Once the synthesis is complete, the depsipeptide can be chemically converted to the native peptide through a process known as an O-to-N acyl shift. This intramolecular rearrangement is typically induced under specific pH conditions after the peptide has been cleaved from the resin and purified, yielding the desired final product with a conventional peptide backbone. This strategic, temporary alteration of the peptide structure is a powerful tool for the synthesis of previously inaccessible complex molecular architectures. chemimpex.com The use of such building blocks is crucial in the development of peptide-based drugs and in protein engineering research. chemimpex.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 944283-27-6
Molecular Formula C30H38N2O8
Molecular Weight 554.63 g/mol
Appearance White to off-white powder
Purity >95% to >99%
Storage Conditions Keep in a dry, cool place

Detailed Research Findings

The utility of this compound stems from the fundamental principles of isoacyl dipeptide chemistry. During SPPS, the incorporation of this building block introduces a "kink" in the peptide backbone due to the ester linkage. This conformational disruption effectively prevents the formation of the stable secondary structures, such as beta-sheets, that are responsible for aggregation.

The advantages of this approach are multifaceted:

Improved Coupling Efficiencies: By preventing aggregation, the reactive sites on the growing peptide chain remain accessible for subsequent amino acid couplings, leading to higher reaction yields.

Enhanced Solubility: The depsipeptide intermediates are often more soluble than their native peptide counterparts, which greatly facilitates their purification by techniques such as high-performance liquid chromatography (HPLC).

Access to "Difficult" Sequences: Isoacyl dipeptides enable the synthesis of long and hydrophobic peptide sequences that are otherwise challenging or impossible to produce using standard SPPS methods.

The final, crucial step is the O-to-N acyl shift. This rearrangement is typically spontaneous and quantitative under neutral to slightly basic conditions, ensuring the efficient conversion of the depsipeptide to the final target peptide with the correct amide bond. The stability of the depsipeptide linkage under the acidic conditions often used for cleavage from the resin and for HPLC purification allows for the isolation of the more soluble intermediate before the final conversion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H38N2O8 B12512888 Boc-Thr(Fmoc-Ile)-OH

Properties

Molecular Formula

C30H38N2O8

Molecular Weight

554.6 g/mol

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C30H38N2O8/c1-7-17(2)24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,7,16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34)

InChI Key

DVXQNNYVNXVLDP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthetic Methodologies for Boc Thr Fmoc Ile Oh and Its Derivatives

General Principles of Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-Thr(Fmoc-Ile)-OH

This compound is a pseudoproline dipeptide, a class of compounds instrumental in overcoming aggregation during the synthesis of long or difficult peptide sequences. These dipeptides introduce a temporary proline-like kink in the growing peptide chain, disrupting the interchain hydrogen bonding that leads to aggregation and improving solvation of the peptide-resin complex. This facilitates more efficient coupling and deprotection steps, ultimately leading to higher purity and yield of the final peptide.

Orthogonal Protecting Group Strategies in Fmoc/Boc SPPS Systems

The utility of this compound is rooted in the principle of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others. In this specific dipeptide, the Boc (tert-butyloxycarbonyl) group protects the N-terminus of the threonine residue, while the Fmoc (9-fluorenylmethyloxycarbonyl) group protects the N-terminus of the isoleucine that is esterified to the threonine side-chain hydroxyl group.

This dual protection scheme is compatible with standard Fmoc-based SPPS. The Fmoc group on the isoleucine is labile to basic conditions (e.g., piperidine), allowing for the elongation of the peptide chain from this point. Conversely, the Boc group is stable to these basic conditions but is readily cleaved by acids (e.g., trifluoroacetic acid, TFA), which is typically done at the final stage of synthesis to deprotect the N-terminus or during solution-phase synthesis. This orthogonality ensures that the peptide chain can be extended sequentially without premature deprotection of other sensitive groups.

The table below summarizes the conditions for the removal of these protecting groups:

Protecting GroupReagent for RemovalChemical Condition
FmocPiperidine (B6355638)Basic
BocTrifluoroacetic Acid (TFA)Acidic

Resin Selection and Functionalization for Synthesis of this compound-Containing Constructs

The choice of solid support is critical for the success of SPPS. The resin must be compatible with the reaction conditions and allow for efficient cleavage of the final peptide. For the synthesis of peptides using this compound in an Fmoc/Boc strategy, several types of resins are commonly employed, each with its own characteristics.

The selection of the resin is also dependent on the desired C-terminal functionality of the final peptide. For example, a Wang resin is often used for peptides with a C-terminal carboxylic acid, while a Rink amide resin is chosen for peptides with a C-terminal amide. The functionalization of the resin involves the attachment of a linker molecule to which the first amino acid of the peptide sequence is coupled.

Commonly used resins in SPPS are detailed in the following table:

Resin TypeLinkerC-Terminal FunctionalityCleavage Conditions
Wang Resinp-Alkoxybenzyl alcoholCarboxylic AcidStrong Acid (e.g., TFA)
Rink Amide Resin4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyAmideModerate Acid (e.g., TFA)
Merrifield ResinChloromethylCarboxylic AcidStrong Acid (e.g., HF)

Coupling Reactions and Reagents in the Incorporation of this compound

The incorporation of this compound into a growing peptide chain requires the activation of its C-terminal carboxyl group to facilitate the formation of a peptide bond with the N-terminal amine of the resin-bound peptide.

Activation Reagent Chemistry and Coupling Efficiency Optimization

A variety of coupling reagents have been developed to promote efficient peptide bond formation while minimizing side reactions. These reagents typically convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium derivative.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress side reactions and improve coupling efficiency. Phosphonium-based reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are also widely used due to their high reactivity and lower propensity for racemization. The choice of coupling reagent and conditions can be optimized to ensure the complete incorporation of the this compound dipeptide.

The following table outlines some common coupling reagents and their characteristics:

ReagentClassAdditiveKey Features
DCC/DICCarbodiimide (B86325)HOBt, OxymaCost-effective, can lead to urea (B33335) byproducts
HBTU/HATUAminium/UroniumHOBt/HOAtHigh efficiency, low racemization
PyBOPPhosphoniumHigh reactivity, suitable for sterically hindered couplings
COMUCarbocationHigh solubility, rapid coupling

Mitigation of Side Reactions During Coupling Steps, including Aspartimide Formation and Epimerization

During peptide synthesis, several side reactions can occur, leading to the formation of impurities and a decrease in the final yield and purity of the desired peptide. Two of the most common side reactions are aspartimide formation and epimerization.

Aspartimide formation is an intramolecular side reaction that can occur at aspartic acid residues, leading to the formation of a five-membered ring that can subsequently open to form a mixture of α- and β-aspartyl peptides. The use of pseudoproline dipeptides like this compound can help to mitigate this side reaction by disrupting the secondary structures that can promote aspartimide formation.

Epimerization, the loss of stereochemical integrity at the α-carbon of an amino acid, is another significant concern, particularly during the activation and coupling of amino acids. The choice of coupling reagent, solvent, and temperature can all influence the extent of epimerization. The use of additives like HOBt and the selection of less aggressive coupling reagents can help to minimize this side reaction.

Deprotection Strategies for Boc and Fmoc Moieties in this compound-Containing Sequences

As previously mentioned, the orthogonal nature of the Boc and Fmoc protecting groups allows for their selective removal. In the context of a peptide sequence containing this compound, the Fmoc group on the isoleucine is typically removed at each cycle of peptide elongation using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes the N-terminal amine of the isoleucine for the next coupling step.

The Boc group on the threonine residue, along with other acid-labile side-chain protecting groups and the linker to the resin, is typically removed in a single step at the end of the synthesis. This is achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), often in the presence of scavengers to trap the reactive carbocations generated during deprotection. This final cleavage step releases the desired peptide into solution, which can then be purified.

Mechanism and Efficacy of Fmoc Group Removal

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely used in solid-phase peptide synthesis (SPPS). wikipedia.orggenscript.com Its removal is a critical step that enables the elongation of the peptide chain.

The mechanism of Fmoc deprotection proceeds via a base-mediated β-elimination (E1cB mechanism). rsc.orgacs.org The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base. researchgate.net This is the rate-determining step. rsc.org The subsequent elimination forms a stabilized dibenzofulvene (DBF) intermediate and carbamic acid, which then decarboxylates to release the free amine. acs.org

Step Description
1. Proton Abstraction A base removes the acidic proton from the 9-position of the fluorene ring. researchgate.net
2. β-Elimination The resulting carbanion undergoes elimination to form dibenzofulvene (DBF) and a carbamate (B1207046) derivative. rsc.org
3. Decarboxylation The unstable carbamate derivative spontaneously decarboxylates to yield the free amine of the amino acid or peptide.
4. DBF Scavenging The reactive DBF intermediate is trapped by the amine base to form a stable adduct, preventing side reactions. scielo.org.mxspringernature.com

The efficacy of Fmoc removal is influenced by several factors, including the choice of base, solvent, and reaction conditions. Piperidine, typically in a 20-50% solution in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), is the most common reagent for this purpose. wikipedia.orgspringernature.com Piperidine is effective both as a base for the elimination reaction and as a scavenger for the resulting DBF. wikipedia.orgscielo.org.mx

The rate of deprotection can be influenced by the steric hindrance of the surrounding amino acids and the length of the peptide chain. scielo.org.mx In some cases, incomplete Fmoc removal can occur, leading to deletion sequences in the final peptide. rsc.orgiris-biotech.de To ensure complete deprotection, repeated or extended treatment times may be necessary. scielo.org.mx Alternative bases such as piperazine (B1678402), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 4-methylpiperidine (B120128) have also been investigated to optimize deprotection kinetics and minimize side reactions. rsc.orgnih.gov For instance, a combination of 5% piperazine and 2% DBU has been shown to be faster than 20% piperidine. rsc.org

Reagent/Condition Typical Concentration/Time Key Features
Piperidine/DMF 20% in DMF, 2x10 min Standard, effective, acts as DBF scavenger. scielo.org.mxspringernature.com
Piperidine/NMP 20-23% in NMP, 10-18 min Alternative solvent to DMF. springernature.com
4-Methylpiperidine 20% in DMF Similar efficacy to piperidine, sometimes used as a less-regulated alternative. scielo.org.mx
Piperazine/DBU 5% Piperazine + 2% DBU Faster deprotection kinetics than 20% piperidine. rsc.org
Thermal Cleavage 120 °C, 10-15 min Base-free method, selective against Boc group. chimia.ch

Side reactions can occur during Fmoc deprotection, such as the formation of piperidinyl-alanine or aspartimide formation, particularly with aspartic acid residues followed by specific amino acids like glycine (B1666218) or asparagine. iris-biotech.de Careful selection of deprotection conditions and protecting groups for sensitive residues can mitigate these issues. iris-biotech.de

Selective Cleavage of Boc Protection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. wikipedia.orgorganic-chemistry.org In a molecule like this compound, the Boc and Fmoc groups are orthogonal, meaning one can be removed selectively without affecting the other. biosynth.com This orthogonality is fundamental to modern peptide synthesis, allowing for complex synthetic strategies like fragment condensation or side-chain modifications. biosynth.comresearchgate.net

The selective cleavage of the Boc group is achieved under acidic conditions, to which the Fmoc group is stable. chimia.chbiosynth.com The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often used neat or diluted in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgfishersci.co.ukcommonorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of a stable tert-butyl cation and carbon dioxide to release the free amine. organic-chemistry.org

Standard conditions for selective Boc removal while preserving the Fmoc group involve treatment with a solution of TFA in DCM. commonorganicchemistry.com The concentration of TFA and the reaction time can be modulated to ensure selectivity. For complete deprotection, a solution of 25-50% TFA in DCM for 1-2 hours at room temperature is typical. commonorganicchemistry.com In cases where substrates are particularly acid-sensitive, milder conditions or alternative Lewis acids like SnCl₄ can be employed for selective removal. thieme-connect.combzchemicals.com

Reagent Conditions Selectivity/Notes
Trifluoroacetic Acid (TFA) 25-50% in DCM, 1-2 h, RT Standard method, highly efficient. Fmoc group is stable. wikipedia.orgcommonorganicchemistry.com
Hydrochloric Acid (HCl) 4 M in Dioxane Effective alternative to TFA. researchgate.net
Tin(IV) Chloride (SnCl₄) 0.02 M in CH₂Cl₂, 2x5 min Mild Lewis acid conditions, useful for sensitive substrates on solid phase. thieme-connect.com
Cerium(III) Chloride In Acetonitrile (B52724)/Water Can selectively deprotect Boc groups in the presence of tert-butyl esters. organic-chemistry.org

Advanced Synthetic Techniques Incorporating this compound

Protected dipeptides like this compound are valuable building blocks in advanced peptide synthesis, offering advantages in both efficiency and the synthesis of complex sequences.

Automated Peptide Synthesis Platforms and Protocols

Automated solid-phase peptide synthesis (SPPS) has become the standard for the routine production of peptides. americanpeptidesociety.orgnih.gov These platforms automate the repetitive cycles of deprotection, washing, amino acid coupling, and capping, leading to increased reproducibility and throughput. americanpeptidesociety.org The Fmoc/tBu strategy is the most commonly used chemistry in automated SPPS. beilstein-journals.orgbachem.com

The incorporation of pre-formed dipeptide units like this compound into an automated SPPS protocol follows a specific sequence. If used in a standard Fmoc-based SPPS, the N-terminal Boc group of the dipeptide would first be cleaved in solution. The resulting H-Thr(Fmoc-Ile)-OH would then be activated and coupled to the resin-bound peptide chain. Subsequently, the Fmoc group on the isoleucine side chain could be removed at a later, strategic point in the synthesis to allow for side-chain modification, such as cyclization or branching.

Alternatively, and more strategically, such dipeptides are used in fragment condensation strategies. In this approach, the peptide is assembled from several pre-synthesized fragments rather than single amino acids. Using a protected fragment like this compound can help overcome challenges associated with difficult coupling steps or aggregation-prone sequences. biosynth.com

Modern automated synthesizers, including those with microwave-assisted heating, can significantly accelerate coupling reactions, which is particularly beneficial when incorporating bulky or sterically hindered building blocks. americanpeptidesociety.orgbiorxiv.org Protocols can be optimized by monitoring reaction completion, for instance, through UV monitoring of the Fmoc deprotection step, ensuring high efficiency at each cycle. americanpeptidesociety.orgbachem.com

However, the synthesis of long or complex peptides, even with automation, presents challenges such as incomplete reactions, aggregation, and difficult purifications. biosynth.comkbdna.com The use of complex building blocks requires careful optimization of coupling protocols to ensure high yields and purity. biosynth.comrsc.org

Solution-Phase Synthesis Approaches for this compound Derivatives

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (SPS), also known as liquid-phase peptide synthesis (LPPS), remains highly relevant, particularly for the large-scale industrial production of peptides. wikipedia.orgbiosyn.comacs.org Solution-phase synthesis allows for the purification of intermediates at each step, which can lead to a final product of very high purity. nih.govnih.gov

In solution-phase synthesis, protected dipeptides or larger peptide fragments are coupled together. nih.gov A derivative like this compound is ideal for a convergent or fragment condensation strategy in solution. sci-hub.seresearchgate.net For example, the Boc group can be removed using acid, and the resulting dipeptide fragment can be coupled to another peptide segment. Conversely, the carboxylic acid of the isoleucine can be activated for coupling with the N-terminus of another fragment.

Key advantages of using fragments in solution-phase synthesis include:

Minimized Racemization: Coupling larger fragments can reduce the risk of racemization at the C-terminal residue of the activated fragment. nih.gov

Improved Solubility: Intermediates can sometimes have better solubility properties than the final, larger peptide.

Process Control: Each intermediate can be isolated and fully characterized, ensuring high quality before proceeding to the next step. nih.gov

The main challenges in solution-phase synthesis are often related to the solubility of protected peptide intermediates and the need for purification, often by crystallization or chromatography, after each coupling step. kbdna.comnih.gov The choice of solvents is critical; while DMF is common, less toxic solvents like ethyl acetate (B1210297) are preferred when possible, especially for shorter peptides. ug.edu.pl The development of novel coupling reagents and protecting group strategies continues to enhance the efficiency and applicability of solution-phase synthesis for complex targets. sci-hub.seacs.org

Academic Research Applications of Boc Thr Fmoc Ile Oh in Molecular Design

Application as a Core Element in Peptide and Peptidomimetic Library Synthesis

Boc-Thr(Fmoc-Ile)-OH is classified as an isoacyl dipeptide, a class of compounds that are instrumental in the construction of peptide and peptidomimetic libraries. advancedchemtech.comchemimpex.com The use of such pre-formed dipeptide units can streamline the synthesis of extensive libraries by reducing the number of coupling and deprotection steps required. In solid-phase peptide synthesis (SPPS), the incorporation of a dipeptide building block like this compound allows for the addition of two amino acid residues in a single coupling cycle. This not only accelerates the assembly of the peptide chain but can also improve the purity of the final product by minimizing side reactions associated with multiple chemical steps.

The orthogonal protection scheme of this compound is particularly advantageous in combinatorial chemistry. Researchers can selectively remove either the Boc or the Fmoc group to extend the peptide chain from the N-terminus of threonine or the N-terminus of isoleucine, respectively. This dual functionality enables the generation of diverse peptide sequences from a common precursor, a key strategy in the synthesis of focused or random peptide libraries for screening purposes.

FeatureApplication in Library Synthesis
Dipeptide Unit Accelerates synthesis by adding two residues per cycle.
Orthogonal Protection Allows for divergent synthesis pathways from a single building block.
Isoacyl Structure Can be used to introduce specific conformational features into library members.

Utility in the Construction of Depsipeptide Analogues and Pseudoproline-Containing Sequences for Conformational Control

The this compound structure is an O-acyl isodipeptide, which is a key intermediate in the synthesis of depsipeptides. Depsipeptides are peptide analogues where one or more amide bonds are replaced by ester bonds. This modification can significantly alter the conformational properties and biological activity of a peptide. The ester linkage in the this compound backbone, formed between the carboxyl group of isoleucine and the side-chain hydroxyl group of threonine, can be retained in the final peptide sequence to create a depsipeptide.

Furthermore, isoacyl dipeptides are utilized in a strategy to overcome challenges in the synthesis of "difficult" peptide sequences, which are prone to aggregation and incomplete reactions. The introduction of a temporary ester linkage disrupts the regular hydrogen bonding patterns that lead to the formation of secondary structures like β-sheets during synthesis. After the successful assembly of the peptide chain, the O-acyl linkage can be induced to undergo an O-to-N acyl shift, converting the ester bond back to a native amide bond. This approach provides conformational control during synthesis, improving yields and purity of the final peptide. This strategy is conceptually similar to the use of pseudoproline dipeptides, which also act as "kink-inducers" to disrupt peptide aggregation.

Contributions to Protein Engineering and Biomolecule Modification Studies

In the field of protein engineering, this compound can be used to introduce specific modifications into proteins. chemimpex.com The dipeptide can be incorporated into a synthetic peptide fragment which is then ligated to a larger protein, a process known as expressed protein ligation or native chemical ligation. This allows for the site-specific introduction of the Thr-Ile motif with its unique conformational properties. Such modifications are crucial for studying protein structure-function relationships, including enzyme mechanisms and protein-protein interactions. chemimpex.com

The ability to selectively deprotect either the Boc or Fmoc group also allows for further chemical modifications at a specific site within a protein. For example, after incorporation of the dipeptide, the remaining protecting group can be removed to attach reporter molecules, crosslinkers, or other functional moieties, enabling detailed biochemical and biophysical studies.

Role in Bioconjugation Chemistry for Advanced Molecular Probes (excluding therapeutic applications)

This compound is a useful reagent in bioconjugation chemistry for the development of advanced molecular probes. chemimpex.com The orthogonal protecting groups allow for the stepwise and site-specific attachment of different molecules. For instance, a fluorescent dye could be attached to the N-terminus of isoleucine after Fmoc removal, and a targeting ligand could be attached to the N-terminus of threonine following Boc removal. This creates a bifunctional molecular probe capable of both tracking and specific binding. Such probes are invaluable in cell biology and molecular imaging for studying dynamic processes within living systems. The dipeptide's structure can also serve as a spacer, separating the functional parts of the probe and minimizing potential interference between them.

ApplicationUtility of this compound
Protein Engineering Site-specific introduction of Thr-Ile motif; platform for further modification. chemimpex.com
Bioconjugation Stepwise attachment of different functional molecules for creating bifunctional probes. chemimpex.com

Integration into Studies of Modified Amino Acids for Self-Assembled Architectures and Materials Science

The Fmoc group on the isoleucine residue of this compound plays a crucial role in directing the self-assembly of molecules into well-defined nanostructures. The planar and aromatic nature of the fluorenyl group promotes π-π stacking interactions, which are a primary driving force for the formation of fibrils, tapes, and hydrogels. By incorporating this compound into a peptide sequence, researchers can program the self-assembly behavior of the resulting molecule.

The threonine and isoleucine residues also contribute to the self-assembly process through hydrogen bonding and hydrophobic interactions. The interplay of these different non-covalent forces allows for the creation of complex and functional biomaterials. These self-assembled architectures have potential applications in materials science, such as in the development of scaffolds for tissue engineering, drug delivery vehicles, and components for nanoelectronic devices. The ability to control the self-assembly through the specific dipeptide sequence provides a powerful tool for designing novel materials with tailored properties.

Precursor in Peptide Prodrug Design for Chemical Biology Investigations

In the context of chemical biology, this compound can serve as a precursor in the design of peptide-based prodrugs. The ester linkage in the isoacyl dipeptide can be designed to be labile under specific physiological conditions, such as in the presence of certain enzymes. This would allow for the controlled release of a biologically active peptide at a target site.

The orthogonal protecting groups also facilitate the synthesis of more complex prodrug constructs. For example, a cytotoxic drug could be attached to one terminus of the dipeptide, while a targeting moiety is attached to the other. The entire construct would be inactive until the ester bond is cleaved, releasing the active drug specifically at the desired location. While this section excludes therapeutic applications, the design and synthesis of such prodrugs for investigational use in chemical biology to probe biological pathways and mechanisms is a significant application. The use of an N-terminal Boc group is a common strategy in the synthesis of peptide precursors for various applications, including those that could be adapted for prodrug research. nih.gov

Application in the Evaluation of Peptide Stereochemistry

The stereochemistry of amino acids is critical for the structure and function of peptides. This compound is a chiral molecule, containing multiple stereocenters in both the threonine and isoleucine residues. The specific stereoisomer of this dipeptide used in a synthesis will dictate the stereochemistry of the resulting peptide at those positions.

While this compound is not typically used as a reagent to determine the stereochemistry of other, unknown peptides, its own well-defined stereochemistry is fundamental to its application. In peptide synthesis, the use of stereochemically pure building blocks is essential to obtain a final product with the correct three-dimensional structure and biological activity. The synthesis of peptides containing diastereomers can be used as standards in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to resolve and quantify stereoisomers in complex biological samples. nih.gov Therefore, the application of stereochemically pure this compound is an implicit but crucial aspect of studies involving peptide stereochemistry.

Mechanistic and Theoretical Investigations Involving Boc Thr Fmoc Ile Oh

Reaction Mechanism Elucidation for Coupling and Deprotection Processes

The synthetic utility of Boc-Thr(Fmoc-Ile)-OH hinges on the selective cleavage of its protecting groups—Boc and Fmoc—and the activation of its carboxyl group for peptide bond formation. The mechanisms governing these processes are well-established in peptide chemistry.

Deprotection Mechanisms:

The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups are designed to be "orthogonal," meaning one can be removed under conditions that leave the other intact.

Boc Group Deprotection: The N-terminal Boc group is labile in acidic conditions. The process is typically initiated by a strong acid, such as trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to release the free amine of the threonine residue.

Fmoc Group Deprotection: The Fmoc group, protecting the side-chain amine of isoleucine, is removed under basic conditions, most commonly using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). The mechanism proceeds via a β-elimination pathway. The basic piperidine abstracts the acidic proton on the 9-position of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.

Coupling Reaction Mechanism:

To extend the peptide chain from the C-terminus of this compound, its carboxylic acid group must be activated. This is typically achieved using coupling reagents to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amino group of the incoming amino acid. Common activators include carbodiimides (like DCC or DIC) or phosphonium/uronium salts (like HBTU or HATU).

When using a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC), the carboxylate anion of the protected dipeptide attacks the carbodiimide to form an O-acylisourea intermediate. This intermediate is highly reactive but also prone to racemization and side reactions. To mitigate this, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to racemization, before reacting with the incoming amine.

ProcessReagent(s)Group TargetedMechanism TypeKey Intermediate(s)
Boc Deprotection Trifluoroacetic Acid (TFA)N-terminal Amine (Thr)AcidolysisTert-butyl cation, Carbamic acid
Fmoc Deprotection Piperidine in DMFSide-chain Amine (Ile)E1cB-like (β-elimination)Dibenzofulvene, Piperidine-fulvene adduct
Carboxyl Activation DCC/HOBtC-terminal CarboxylNucleophilic Addition/EliminationO-acylisourea, HOBt active ester

Stereochemical Considerations and Epimerization Control in Synthesis

Maintaining the stereochemical integrity of the constituent amino acids is paramount during peptide synthesis. This compound possesses three stereocenters: the α-carbon of Threonine (L-configuration, 2S,3R), and the α- and β-carbons of Isoleucine (L-configuration, 2S,3S). The primary risk of racemization or epimerization occurs at the α-carbon of the activated amino acid residue during the coupling step.

Epimerization during coupling primarily proceeds through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activated carboxyl group can cyclize via intramolecular attack by the carbonyl oxygen of the preceding peptide bond. The α-proton of the oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a loss of stereochemical information. Subsequent reaction with an amine can yield a mixture of D and L isomers.

Several factors influence the rate of epimerization:

Coupling Reagents: The choice of coupling reagent is critical. Uronium/phosphonium salt reagents like HATU and HBTU, when used with a base, can lead to racemization if not managed carefully. The use of additives like HOBt or its derivatives (e.g., OxymaPure®) can suppress this side reaction by minimizing the lifetime of the highly reactive O-acylisourea and promoting a more controlled active ester pathway.

Reaction Conditions: The presence of excess base, elevated temperatures, and prolonged reaction times can significantly increase the risk of epimerization.

Steric Hindrance: The sterically hindered nature of the isoleucine side chain in this compound can slow down the desired coupling reaction, potentially allowing more time for the competing epimerization pathway to occur. Therefore, careful selection of coupling conditions is essential when activating the C-terminus of this dipeptide.

Strategies for controlling epimerization include the use of less-activating coupling conditions, maintaining low temperatures, and minimizing the time the carboxylic acid remains in its activated state before the introduction of the nucleophile.

Computational Chemistry and Molecular Modeling of this compound Derivatives and their Interactions

While specific computational studies exclusively focused on this compound are not prominent in the literature, the principles of molecular modeling are regularly applied to understand the behavior of similar protected peptide fragments. These computational techniques provide invaluable, atom-level insights into conformation, reactivity, and intermolecular interactions.

Conformational Analysis: Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), can be used to explore the conformational landscape of this compound. The bulky Boc and Fmoc protecting groups, along with the side chains of threonine and isoleucine, impose significant steric constraints. Modeling can predict the most stable low-energy conformations of the dipeptide in different solvent environments. This information is crucial for understanding its reactivity and how it might interact with other molecules or surfaces, such as a solid-phase synthesis resin.

Modeling of Reaction Mechanisms: Quantum mechanics (QM) and hybrid QM/MM methods can be employed to model the reaction pathways for coupling and deprotection. For instance, computational studies can calculate the energy barriers for the formation of the oxazolone intermediate versus the desired peptide bond, providing a theoretical basis for the experimentally observed levels of epimerization under different conditions. These models can help in the rational design of new coupling reagents or catalysts that favor the desired reaction pathway.

Simulation of Interactions: Molecular dynamics (MD) simulations can be used to study the behavior of this compound derivatives in solution or when interacting with other molecules. For example, one could simulate the interaction of this dipeptide with the active site of an enzyme or its binding to a synthetic receptor. These simulations provide a dynamic picture of the non-covalent forces—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern molecular recognition events.

Computational MethodApplication to this compoundKey Insights
Molecular Mechanics (MM) Conformational searching and energy minimization.Prediction of stable 3D structures; understanding steric effects of protecting groups.
Density Functional Theory (DFT) Calculation of electronic structure and reaction energies.Elucidation of reaction mechanisms for deprotection and coupling; analysis of transition states.
Molecular Dynamics (MD) Simulation of the molecule's movement over time in a solvent.Understanding conformational flexibility, solvent effects, and intermolecular interactions.
QM/MM Hybrid method for modeling reactions in large systems.Detailed study of the coupling reaction mechanism, including the role of the solvent and additives.

Future Perspectives in Research on Boc Thr Fmoc Ile Oh

Development of Novel Synthetic Routes and Protecting Group Systems

The future of peptide synthesis hinges on the development of more efficient, versatile, and environmentally benign methodologies. For specialized reagents like Boc-Thr(Fmoc-Ile)-OH, research will likely focus on novel synthetic routes and the evolution of protecting group strategies.

The synthesis of isoacyl dipeptides, while effective, can be complex. Future research is expected to streamline these synthetic pathways. This could involve the development of novel coupling reagents that facilitate the ester bond formation between the threonine side-chain and the incoming isoleucine with higher yields and fewer side reactions. One area of exploration will be the use of enzyme-catalyzed or chemo-enzymatic strategies to form the ester linkage with high specificity, potentially reducing the need for extensive protecting group manipulations.

The Boc and Fmoc protecting groups are the current workhorses of solid-phase peptide synthesis (SPPS) due to their orthogonal nature. nih.govspringernature.com However, the conditions required for their removal (acid for Boc, base for Fmoc) can sometimes lead to side reactions. nih.gov Future research will likely explore new protecting groups that are compatible with the isoacyl dipeptide structure but can be removed under even milder and more specific conditions. This could include photo-labile groups, or groups that can be cleaved by specific enzymes, offering a higher degree of control over the synthesis process. The development of novel "backbone protection" strategies, where temporary modifications are made to the peptide backbone to prevent aggregation, is an active area of research. researchgate.net Isoacyl dipeptides like this compound are a form of backbone modification, and future work may see the development of new, cleavable linkages that offer even greater improvements in solubility and synthetic efficiency. peptide.com

Protecting Group Cleavage Condition Orthogonality
Boc (tert-butyloxycarbonyl)Acidic (e.g., TFA)Orthogonal to Fmoc
Fmoc (9-fluorenylmethyloxycarbonyl)Basic (e.g., piperidine)Orthogonal to Boc
Future Systems (Examples)
Photo-labile groupsUV lightPotentially orthogonal to many chemical protecting groups
Enzyme-labile groupsSpecific enzymesHigh specificity and mild conditions

Exploration of Enhanced Efficiency and Scalability in Production

The transition of complex peptides from laboratory-scale synthesis to industrial production presents significant challenges, including cost, efficiency, and waste generation. Future research on this compound will undoubtedly focus on addressing these issues to make its use in large-scale peptide manufacturing more viable.

Scaling up the production of this compound itself, as well as its use in peptide synthesis, requires robust and cost-effective processes. nhr4ces.de Current peptide synthesis methods, particularly SPPS, generate significant amounts of solvent waste. mdpi.com Future research will likely focus on developing "green" peptide synthesis protocols that utilize more environmentally friendly solvents or even aqueous-based systems. mdpi.com Furthermore, the development of continuous flow manufacturing processes for both the synthesis of the dipeptide and its incorporation into larger peptides could offer significant advantages in terms of scalability, process control, and cost-effectiveness over traditional batch processes.

Production Aspect Current Challenges Future Directions
Efficiency Long reaction times, excess reagent useMicrowave-assisted synthesis, optimized coupling reagents
Scalability High cost of goods, large solvent volumesContinuous flow synthesis, green chemistry approaches
Purity Aggregation-related impuritiesNovel solid supports, advanced purification techniques

Expansion of Applications in Chemical Biology Tool Development and Mechanistic Studies

This compound serves as a building block for pseudopeptides or peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have modified properties, such as increased stability to enzymatic degradation. acs.org This makes them highly valuable for the development of chemical biology tools and for studying biological mechanisms.

The incorporation of the isoacyl linkage derived from this compound can be used to create probes to study enzyme mechanisms. For example, depsipeptides (peptides with ester bonds) can act as slow-turnover substrates or inhibitors for proteases, allowing researchers to trap and study enzyme-substrate complexes. nih.gov Future research could involve designing specific depsipeptides using this building block to target and elucidate the mechanisms of novel proteases involved in disease. Furthermore, the ability to introduce a non-native linkage at a specific site in a peptide allows for the creation of tools to study protein folding and misfolding, processes that are central to diseases like Alzheimer's. nsf.gov

The development of new therapeutic agents is a major driver of peptide research. Peptidomimetics derived from building blocks like this compound have the potential to be more effective drugs due to their enhanced stability and potentially improved pharmacokinetic properties. nih.govnih.gov Future applications could include the design of enzyme inhibitors, receptor agonists or antagonists, and antimicrobial peptides. tandfonline.comnih.gov The ability to create peptides with controlled conformations can lead to molecules with higher affinity and selectivity for their biological targets.

Application Area Current Use Future Potential
Enzyme Probes Protease inhibitors, slow-turnover substratesTools for studying novel enzymes, trapping reaction intermediates
Protein Folding Studies Mitigating aggregation in synthesisProbes for studying protein misfolding pathways in disease
Therapeutic Development Peptidomimetic drug designDevelopment of more stable and potent peptide-based drugs

Advanced Structural and Conformational Studies of Derived Molecular Systems and their Assemblies

The key function of incorporating an isoacyl dipeptide like this compound is to disrupt the secondary structure that leads to aggregation during peptide synthesis. peptide.combachem.com This highlights the profound impact of this modification on the conformation of the resulting peptide. Future research will delve deeper into understanding these structural consequences using advanced analytical techniques.

High-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will be crucial in determining the precise three-dimensional structures of peptides containing the Thr(Ile) isoacyl linkage. nih.govnih.gov NMR can provide detailed information about the conformation and dynamics of these molecules in solution, which is more representative of their biological environment. uzh.ch X-ray crystallography can offer atomic-resolution snapshots of their solid-state structures. nih.goviisc.ac.in Comparing these structures to their native peptide counterparts will provide valuable insights into how the ester bond influences local and global peptide folding.

Computational methods, such as molecular dynamics (MD) simulations, will play an increasingly important role in understanding the conformational landscape of peptides derived from this compound. mdpi.comnih.gov MD simulations can model the dynamic behavior of these molecules over time, revealing the ensemble of conformations they can adopt and the energetic barriers between them. nih.gov This information is critical for the rational design of peptidomimetics with specific structural and functional properties. By combining computational predictions with experimental data from NMR and X-ray crystallography, a comprehensive understanding of the structure-function relationships of these modified peptides can be achieved, paving the way for their more sophisticated application in science and medicine.

Analytical Technique Information Gained Future Impact
NMR Spectroscopy Solution-state conformation and dynamicsUnderstanding biological activity and interactions
X-ray Crystallography High-resolution solid-state structureRational design of peptidomimetics with defined shapes
Molecular Dynamics Conformational ensembles and flexibilityPredicting peptide behavior and designing novel structures

Q & A

Q. How can researchers leverage this compound in the synthesis of therapeutic peptides with improved bioavailability?

  • Answer : The Thr-Ile motif is prevalent in antimicrobial and anticancer peptides. Strategies include:
  • Conjugating with PEGylated linkers to enhance solubility.
  • Using this compound to introduce site-specific modifications (e.g., glycosylation or lipidation) during SPPS.
  • Comparative studies (e.g., ’s hydrogel applications) suggest utility in drug delivery systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.